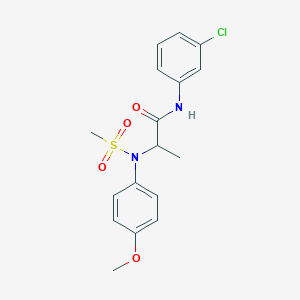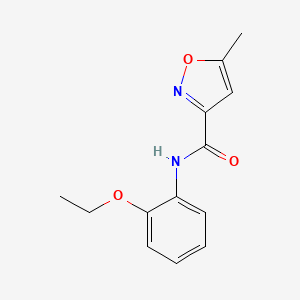![molecular formula C25H33N3O3 B5127075 3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B5127075.png)
3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It was first synthesized in 2010 by a group of researchers and since then, has been extensively studied for its potential use in drug discovery, neuroscience, and cancer research.
Mecanismo De Acción
The mechanism of action of 3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Studies have shown that it can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and protein function.
Biochemical and Physiological Effects:
This compound X has been shown to have several biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit inflammation, and reduce oxidative stress in the body. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide X is its high potency and selectivity towards its target enzymes and proteins. This makes it an ideal compound for use in drug discovery and other research applications. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide X. One of the major areas of research is in the development of new drugs based on this compound. Another area of research is in the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research is needed to further understand the mechanism of action of this compound and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of 3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide X involves several steps, starting with the reaction between 3-methoxybenzaldehyde and piperidine, followed by the reaction with 2-dimethylaminobenzoyl chloride to form the intermediate compound. The final step involves the reaction of the intermediate compound with 3-methoxybenzylamine to yield this compound X in high yields.
Aplicaciones Científicas De Investigación
3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide X has shown promising results in various scientific research applications. One of the major applications of this compound is in drug discovery. It has been found to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3-[1-[2-(dimethylamino)benzoyl]piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-27(2)23-12-5-4-11-22(23)25(30)28-15-7-9-19(18-28)13-14-24(29)26-17-20-8-6-10-21(16-20)31-3/h4-6,8,10-12,16,19H,7,9,13-15,17-18H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKXITQDLXPELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)N2CCCC(C2)CCC(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)

![1-[4-(2-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B5127020.png)


![N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5127032.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5127038.png)
![1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5127046.png)

![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5127052.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5127056.png)

![4,4'-{[4-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5127076.png)